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  • Product: 4-Phenyloxazol-2-amine hydrochloride
  • CAS: 113884-66-5

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Analytical Characterization of 4-Phenyloxazol-2-amine Hydrochloride

A Technical Guide for Drug Development and Lead Optimization As a Senior Application Scientist, I often see promising molecular scaffolds fail in late-stage development due to a poor understanding of their fundamental ph...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development and Lead Optimization

As a Senior Application Scientist, I often see promising molecular scaffolds fail in late-stage development due to a poor understanding of their fundamental physicochemical properties. 4-Phenyloxazol-2-amine hydrochloride (CAS: 113884-66-5) is a prime example of a highly versatile pharmacophore that requires precise handling and characterization[1]. Widely utilized as a bioisostere and a core building block in the synthesis of allosteric modulators and kinase inhibitors, its behavior in solution and solid-state directly dictates its efficacy in biological assays.

This whitepaper dissects the structural causality, physicochemical behavior, and self-validating analytical protocols required to successfully deploy 4-phenyloxazol-2-amine hydrochloride in drug discovery workflows.

Structural Architecture and Pharmacophore Logic

To understand the molecule, we must deconstruct its architecture. The core consists of a five-membered oxazole ring (oxygen at position 1, nitrogen at position 3), functionalized with an exocyclic primary amine at position 2 and a phenyl ring at position 4[2].

The strategic choice of the 2-aminooxazole core over its sulfur analog (2-aminothiazole) is a classic isosteric replacement strategy[3]. Oxygen is more electronegative and less polarizable than sulfur. This subtle shift reduces the overall lipophilicity (LogP) of the molecule, which frequently improves the aqueous solubility profile and mitigates the off-target toxicity (such as CYP450 inhibition) often associated with highly lipophilic thiazoles[3].

Pharmacophore Core 4-Phenyloxazol-2-amine Core Scaffold Phenyl C4-Phenyl Ring Lipophilic Domain Pi-Pi Stacking Core->Phenyl Oxazole Oxazole Core Aromatic Spacer H-Bond Acceptor (N3/O1) Core->Oxazole Amine C2-Amino Group H-Bond Donor Salt Formation Site Core->Amine Prop1 LogP ~1.7 Membrane Permeability Phenyl->Prop1 Prop2 Rigid Geometry Reduced Entropy Penalty Oxazole->Prop2 Prop3 pKa ~5.45 Aqueous Solvation (HCl) Amine->Prop3

Fig 1. Logical relationship between the functional domains of 4-phenyloxazol-2-amine and their properties.

Physicochemical Properties: The Causality of the Salt Form

The free base form of 4-phenyloxazol-2-amine (CAS: 33119-65-2) suffers from limited aqueous solubility due to its planar, highly crystalline nature and lipophilic phenyl domain[2]. To bypass this bottleneck during in vitro screening, the molecule is synthesized as a hydrochloride salt [1].

Protonation occurs preferentially at the ring nitrogen (N3) rather than the exocyclic amine. This is driven by resonance stabilization: the lone pair on the C2-amine delocalizes into the ring, creating an amidine-like resonance structure that highly stabilizes the conjugate acid.

Quantitative Data Summary
ParameterFree Base (CID 520605)Hydrochloride Salt (CID 12425130)Mechanistic Implication
Molecular Formula C9H8N2OC9H9ClN2OSalt formation fundamentally alters the solid-state crystal lattice.
Molecular Weight 160.17 g/mol 196.63 g/mol Low MW ensures high ligand efficiency (LE) during target binding[1],[2].
LogP (Lipophilicity) ~1.7< 0 (Ionized state)The HCl salt guarantees rapid, uniform dissolution in aqueous assay media[2].
TPSA 52.1 Ų52.1 Ų (Active moiety)Excellent passive membrane and potential Blood-Brain Barrier (BBB) permeation[2].
pKa (Conjugate Acid) ~5.45N/AFully ionized at gastric pH (1.2); largely neutral at physiological pH (7.4)[4].

Self-Validating Analytical Protocols

To ensure scientific integrity, any batch of 4-phenyloxazol-2-amine hydrochloride must be subjected to a self-validating characterization loop before use in biological assays.

Characterization Start 4-Phenyloxazol-2-amine HCl Batch Receipt Sub1 Solubility & pKa Profiling Start->Sub1 Sub2 Structural Elucidation (NMR / HR-MS) Start->Sub2 Sub3 Purity Assessment (RP-HPLC-UV) Start->Sub3 Decision Validation Criteria Met? (>97% Purity, Exact Mass) Sub1->Decision Sub2->Decision Sub3->Decision Approve Approved for In Vitro Assays Decision->Approve Yes Reject Repurification (Recrystallization) Decision->Reject No

Fig 2. Self-validating experimental workflow for the physicochemical characterization of the compound.

Protocol A: RP-HPLC-UV for Purity Assessment

Causality: Because the oxazole core is weakly basic, running this compound in a neutral mobile phase will result in partial ionization, leading to severe peak tailing and inaccurate purity integration. We force the molecule into a single, fully protonated state using an acidic modifier.

  • Column Selection: Use an end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm). End-capping is critical to prevent secondary interactions between the basic amine and residual silanols on the silica support.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (TFA acts as a strong ion-pairing agent, dropping the pH to ~2.0, well below the compound's pKa of 5.45, ensuring >99% protonation).

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor at 254 nm (optimal for the conjugated phenyl-oxazole system).

  • Validation Check: A passing batch must exhibit a single sharp peak with an area >97% and a tailing factor (Tf) ≤ 1.2.

Protocol B: NMR Structural Elucidation

Causality: The hydrochloride salt exhibits poor solubility in chlorinated solvents like CDCl3. Furthermore, protic solvents will rapidly exchange with the amine protons, rendering them invisible.

  • Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of anhydrous DMSO-d6. DMSO is a strong hydrogen-bond acceptor that significantly slows down the chemical exchange rate of the -NH3+ protons.

  • 1H-NMR Acquisition (400 MHz):

    • Look for a distinct multiplet in the aromatic region (7.30–7.80 ppm) corresponding to the 5 protons of the C4-phenyl ring.

    • Identify the diagnostic singlet at ~8.1 ppm, which corresponds to the isolated C5-H proton on the oxazole ring.

    • Observe a broad downfield signal representing the protonated amine/ring nitrogen system.

  • Validation Check: The integration ratio of the phenyl protons to the C5-H proton must be exactly 5:1.

Safety Profiling and Handling Kinetics

While 4-phenyloxazol-2-amine hydrochloride is a highly stable solid at room temperature, it carries specific handling liabilities. According to its hazard profile, the compound causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[2].

  • Hygroscopicity: As a hydrochloride salt, the compound is inherently hygroscopic. Exposure to ambient humidity will lead to water absorption, altering the effective molecular weight and skewing molarity calculations for biological assays.

  • Storage Protocol: Store the compound in a sealed amber vial within a desiccator at 2–8 °C. Always purge the vial with an inert gas (Argon or Nitrogen) prior to sealing to prevent oxidative degradation of the electron-rich amine over long-term storage.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12425130, 4-Phenyloxazol-2-amine hydrochloride" PubChem. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 520605, 4-Phenyl-1,3-oxazol-2-amine" PubChem. Available at:[Link]

  • Juhás, M., et al. "Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole" International Journal of Molecular Sciences, MDPI. Available at:[Link]

  • Research and Reviews. "In Silico Design, Toxicity Prediction and Molecular Docking Studies of Oxazole Derivatives against Peroxisome Proliferator Activator Receptor Gamma" Research & Reviews: Journal of Chemistry. Available at:[Link]

  • Wikipedia Contributors. "2-Aminooxazole" Wikipedia, The Free Encyclopedia. Available at:[Link]

Sources

Exploratory

4-Phenyloxazol-2-Amine Hydrochloride: Target Protein Binding Landscapes and Biophysical Characterization

Executive Summary In the landscape of modern medicinal chemistry, the 2-aminothiazole (2-AMT) scaffold has long been utilized for its robust target affinity. However, its utility is frequently bottlenecked by poor aqueou...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the 2-aminothiazole (2-AMT) scaffold has long been utilized for its robust target affinity. However, its utility is frequently bottlenecked by poor aqueous solubility and Pan-Assay Interference Compounds (PAINS) liabilities. As a Senior Application Scientist, I advocate for the strategic isosteric replacement of 2-AMT with 2-aminooxazole (2-AMO). Specifically, 4-phenyloxazol-2-amine hydrochloride emerges as a privileged, highly soluble scaffold. This whitepaper deconstructs the biophysical rationale, target protein binding landscapes, and the self-validating experimental workflows required to quantify its binding affinity across diverse therapeutic targets.

Physicochemical Rationale: The Oxazole Advantage

The transition from a thiazole to an oxazole core fundamentally alters the electron density and solvation profile of the molecule. The higher electronegativity of oxygen compared to sulfur tightens the electron cloud, reducing unspecific nucleophilic reactivity (a common source of PAINS alerts). Furthermore, the hydrochloride salt form of 4-phenyloxazol-2-amine significantly enhances hydrophilicity. Experimental measurements of lipophilicity ( logkw′​ ) and water solubility ( logS ) confirm that oxazole derivatives exhibit up to a two-order-of-magnitude increase in water solubility compared to their thiazole isosteres 1. This solubility is critical for accurate biophysical characterization, as it prevents compound aggregation during in vitro assays.

Target Protein Binding Landscapes

Mycobacterial FabH (β-ketoacyl-ACP synthase III)

In the pursuit of novel antimicrobials, the FabH enzyme—responsible for initiating the FAS II cycle in fatty acid synthesis—represents a prime target. Molecular dynamics and docking simulations suggest that 4-phenyloxazol-2-amine derivatives competitively bind to the FabH active site. The oxazole nitrogen acts as a critical hydrogen bond acceptor, while the 4-phenyl ring occupies the hydrophobic acyl-binding pocket, effectively arresting mycolic acid synthesis and compromising mycobacterial cell wall integrity 1.

G A 4-phenyloxazol-2-amine Hydrochloride B FabH Enzyme (β-ketoacyl-ACP synthase III) A->B Competitive Binding C Blockade of FAS II Cycle Initiation B->C Enzymatic Inhibition D Inhibition of Mycolic Acid Synthesis C->D Pathway Arrest E Loss of Mycobacterial Cell Wall Integrity D->E Cell Death

Fig 1: Mechanism of action for FabH inhibition by 4-phenyloxazol-2-amine in mycobacteria.

Hepatitis B Core Protein (Cp)

The HBV core is a protein shell built from 120 core protein (Cp) dimers. 4-phenyloxazol-2-amine functions as a Core Protein Allosteric Modulator (CpAM). By binding to the dimer-dimer interface, the compound allosterically favors an assembly-active form of the Cp dimer. This premature kinetic push leads to viral capsid assembly at an inappropriate time or place, resulting in defective, non-standard capsids that fail to package the pregenomic RNA (pgRNA) 2.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

In metabolic disorders like Type 2 Diabetes, PPARγ regulates lipid and glucose homeostasis. In silico docking against the 1PRG crystal structure demonstrates that oxazole derivatives exhibit high binding affinities (docking scores up to 0.85). Following binding, the receptor undergoes heterodimerization with retinoid X receptor-α (RXRα), initiating the transcription of target protein genes via the PPRE response element .

Quantitative Binding Data Summary

The following table synthesizes the binding and activity metrics of the 4-phenyloxazol-2-amine scaffold across its primary target proteins.

Target ProteinDisease ContextBinding Affinity / Activity MetricMechanism of Action
FabH TuberculosisMIC ~3.13 µg/mL (Cellular)Active site competitive inhibition; FAS II blockade
HBV Core (Cp) Hepatitis B EC50​ < 1.0 µM (Capsid Assembly)Allosteric modulation; Defective capsid induction
PPARγ (1PRG) Type 2 DiabetesDocking Score: 0.71 – 0.85Hydrophobic pocket stabilization; Heterodimerization

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the protocols below are designed as self-validating systems, incorporating internal controls and orthogonal checks to eliminate false positives.

Synthesis of 4-Phenyloxazol-2-Amine Hydrochloride
  • Protocol: A 1 molar equivalent of 2-bromoacetophenone is heated with 10 equivalents of urea in Dimethylformamide (DMF) at 120 °C for 2 hours under an inert atmosphere 1. The reaction is extracted into ethyl acetate, dried, and purified via flash chromatography. The hydrochloride salt is formed by passing HCl gas through the ethereal solution of the free base.

  • Causality & Validation: Why 10 equivalents of urea and 120 °C? The massive excess of urea drives the equilibrium forward, while the high temperature provides the necessary thermodynamic energy to overcome the activation barrier for the final dehydration step of the oxazole ring closure. The system is validated via LC-MS; the absence of the M+18 mass peak confirms complete dehydration and the absence of the acyclic intermediate.

Surface Plasmon Resonance (SPR) Binding Assay
  • Protocol:

    • Immobilize the target protein (e.g., purified FabH) onto a CM5 dextran sensor chip using standard amine coupling (EDC/NHS chemistry) to a target level of ~3000 RU.

    • Block the reference channel with 1M ethanolamine to serve as an in-line negative control.

    • Inject 4-phenyloxazol-2-amine hydrochloride in a 2-fold dilution series (e.g., 0.1 µM to 50 µM) using a running buffer of PBS with 2% DMSO.

    • Perform a DMSO calibration curve (1.5% to 2.5% DMSO) before and after the analyte runs.

  • Causality & Validation: Why a CM5 chip and a DMSO calibration curve? Small molecules like 4-phenyloxazol-2-amine produce very low resonance signals. The 3D hydrogel of the CM5 chip maximizes protein density to amplify this signal. Because the excluded volume of the immobilized protein causes a mismatch in the bulk refractive index of DMSO between the active and reference channels, a DMSO calibration curve is mathematically required to prevent bulk shift artifacts from being misinterpreted as binding events.

Workflow S1 Target Protein Purification S2 Sensor Chip Immobilization S1->S2 S3 Ligand Titration (SPR/ITC) S2->S3 S4 Data Fitting (Kd, Ka, Kdiss) S3->S4 S5 Orthogonal Validation (Thermal Shift) S4->S5

Fig 2: Self-validating biophysical workflow for quantifying target protein binding affinity.

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Foundational

Pharmacological Activity of 4-Phenyloxazol-2-Amine Hydrochloride Derivatives: A Comprehensive Technical Guide

Executive Summary As drug discovery pipelines increasingly face attrition due to poor pharmacokinetic profiles and non-specific toxicity, the selection of highly optimized, privileged scaffolds is paramount. The 4-phenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pipelines increasingly face attrition due to poor pharmacokinetic profiles and non-specific toxicity, the selection of highly optimized, privileged scaffolds is paramount. The 4-phenyloxazol-2-amine hydrochloride scaffold has emerged as a structurally versatile and pharmacologically potent moiety. By strategically leveraging the oxazole ring—often as an isosteric replacement for the more lipophilic thiazole—researchers can drastically improve aqueous solubility while maintaining or enhancing target affinity.

This technical whitepaper synthesizes the core pharmacological activities of 4-phenyloxazol-2-amine derivatives across metabolic, bacterial, and viral targets. Furthermore, it establishes field-proven, self-validating protocols for their synthesis, computational modeling, and biological evaluation to empower application scientists and drug development professionals.

Mechanistic Grounding of Pharmacological Activities

Antidiabetic Efficacy: PPARγ Agonism

The 4-phenyloxazol-2-amine scaffold exhibits significant antidiabetic potential by acting as a potent agonist for the Human Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).

Mechanism of Action: Upon binding to the ligand-binding domain of PPARγ, the receptor undergoes a conformational shift that facilitates heterodimerization with the Retinoid X Receptor-alpha (RXR-α). This heterodimer complex subsequently translocates to the nucleus, binding to Peroxisome Proliferator Response Elements (PPRE) on the DNA. This binding initiates the transcription of target genes critical for regulating glucose and lipid metabolism, offering a therapeutic pathway for Type 2 Diabetes Mellitus that competes with standard drugs like Rosiglitazone.

PPARg_Pathway Ligand 4-Phenyloxazol-2-amine Derivative Receptor PPARγ Receptor (Ligand Binding Domain) Ligand->Receptor Binds Complex Ligand-Receptor Complex Receptor->Complex Heterodimer PPARγ-RXRα Heterodimer Complex->Heterodimer Recruits RXR-α RXR Retinoid X Receptor-α (RXR-α) RXR->Heterodimer PPRE PPRE Response Element (DNA Binding) Heterodimer->PPRE Translocates to Nucleus Transcription Target Gene Transcription (Glucose/Lipid Metabolism) PPRE->Transcription Activates

Mechanism of PPARγ activation by 4-phenyloxazol-2-amine derivatives for antidiabetic effects.

Antimicrobial & Antitubercular Action: Overcoming Lipophilicity

A major hurdle in early-stage drug development is pipeline attrition due to Pan-Assay Interference Compounds (PAINS) and poor aqueous solubility, often driven by high lipophilicity[1]. Traditional 2-aminothiazole derivatives frequently suffer from these pharmacokinetic liabilities.

Mechanism of Action: By employing isosteric replacement—substituting the sulfur atom of the thiazole ring with an oxygen atom to form a 2-aminooxazole—researchers significantly lower the lipophilicity parameter (log k'w)[1]. This structural modification increases water solubility (log S) by up to two logarithmic orders[1]. Biologically, these oxazole derivatives demonstrate potent antimicrobial activity against Mycobacterium tuberculosis (including Multi-Drug-Resistant strains) by targeting and inhibiting mycobacterial β-ketoacyl-acyl carrier protein synthase III (FabH)[1].

Antiviral Modulation: HBV Core Protein Allostery

Beyond metabolic and bacterial targets, 4-phenyloxazol-2-amine derivatives serve as potent allosteric modulators of the Hepatitis B Virus (HBV) core protein (Cp)[2].

Mechanism of Action: By binding to distinct allosteric sites on the core protein, these compounds disrupt normal intersubunit interactions[2]. This interference results in the assembly of defective, non-infectious viral capsids, effectively halting viral replication and offering a mechanism distinct from traditional nucleos(t)ide analogs[2].

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, emphasizing the causality behind specific experimental choices.

Chemical Synthesis and Salification Workflow

Causality & Rationale: We utilize N,N-Dimethylformamide (DMF) at 120 °C rather than lower-boiling solvents to ensure complete dissolution of urea and to provide the high thermal activation energy required for the cyclization of 2-bromoacetophenone[1]. Furthermore, converting the free base to a hydrochloride salt is critical; the free base oxazole has limited aqueous solubility, which can skew in vitro biological assays. Salification ensures complete dissolution in physiological media[2].

Step-by-Step Protocol:

  • Reaction Setup: Combine 1.0 equivalent of 2-bromoacetophenone with 10.0 equivalents of urea in anhydrous DMF[1].

  • Cyclization: Heat the reaction mixture to 120 °C and stir continuously for 2 hours under an inert atmosphere to drive the condensation and dehydration steps[1].

  • Extraction: Cool the mixture to room temperature, extract into ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure[1].

  • Purification: Purify the crude intermediate via flash chromatography utilizing a gradient elution of hexane-acetone[1].

  • Salification: Dissolve the purified 4-phenyloxazol-2-amine in a methanol/water mixture and treat dropwise with 1.0 equivalent of hydrochloric acid[2].

  • Isolation: Isolate the precipitating 4-phenyloxazol-2-amine hydrochloride salt via vacuum filtration and dry under reduced pressure[2].

Validation Checkpoint: Confirm successful synthesis via UHPLC (target >97% purity) and HR-MS (mass accuracy deviation must not exceed ±2.06 ppm)[1].

Synthesis_Workflow Reactants 2-Bromoacetophenone + Urea Solvent DMF (120°C, 2h) Reactants->Solvent Intermediate Cyclization Intermediate Solvent->Intermediate Heat Product 4-Phenyloxazol-2-amine Intermediate->Product Dehydration Salt HCl Treatment (Methanol/Water) Product->Salt Salification Final 4-Phenyloxazol-2-amine Hydrochloride Salt->Final Precipitation

Step-by-step chemical synthesis and salification workflow for 4-phenyloxazol-2-amine hydrochloride.

In Silico Molecular Docking Protocol (PPARγ)

Causality & Rationale: Accurate grid box placement is essential to restrict the conformational search space strictly to the specific amino acid residues of the PPARγ receptor's active site, preventing false-positive allosteric binding predictions.

Step-by-Step Protocol:

  • Protein Preparation: Obtain the crystal structure of the target protein PPARγ (Resolution 2.1–2.20 Å) from the Protein Data Bank (PDB).

  • Receptor Optimization: Prepare the receptor in AutoDock 4 by stripping water molecules and heteroatoms, adding polar hydrogens, and assigning Kollman charges.

  • Ligand Preparation: Prepare the oxazole ligand by modifying ionization states, setting torsions, and saving the output in PDBQT format.

  • Grid Generation: Generate the receptor grid using dimensions of 126 × 126 × 126 Å with a 0.500 Å spacing, centered precisely on the known binding pocket.

  • Execution: Execute the docking run and evaluate the lowest negative binding energies to determine the optimal ligand-receptor conformation.

Validation Checkpoint: Re-dock the standard drug (Rosiglitazone) to ensure the Root Mean Square Deviation (RMSD) of the predicted pose is within acceptable limits (< 2.0 Å) before evaluating novel oxazole ligands.

Kinetic Water Solubility Assay

Causality & Rationale: Thermodynamic solubility assays are time-consuming and require large amounts of Active Pharmaceutical Ingredient (API). The kinetic method, utilizing water-induced precipitation of DMSO stock solutions, provides a rapid, high-throughput surrogate for log S that accurately reflects the physiological behavior of the compound during early screening[1].

Step-by-Step Protocol:

  • Prepare a highly concentrated stock solution of the oxazole derivative in pure DMSO[1].

  • Titrate the DMSO stock into an aqueous buffer (pH 7.4) under constant agitation[1].

  • Monitor the solution via turbidimetry or UV-Vis spectroscopy to detect the exact concentration at which precipitation occurs (establishing the kinetic solubility limit)[1].

Validation Checkpoint: Compare kinetic solubility results against a known thermodynamic standard to calibrate the turbidimetry baseline.

Quantitative Data Summaries

The following tables synthesize the quantitative pharmacological data of 4-phenyloxazol-2-amine derivatives, demonstrating their compliance with drug-likeness parameters and their potent biological activities.

Table 1: Physicochemical and Docking Profiles of Select Oxazole Derivatives vs. Rosiglitazone (PPARγ Target)

CompoundDocking Score (PPARγ)Molecular Weight (Da)Log PH-Bond DonorsH-Bond AcceptorsLipinski Compliance
Ligand 4 0.71< 500≤ 5≤ 5≤ 10Yes
Ligand 9 0.85< 500≤ 5≤ 5≤ 10Yes
Ligand 13 0.74< 500≤ 5≤ 5≤ 10Yes
Ligand 14 0.83< 500≤ 5≤ 5≤ 10Yes
Ligand 21 0.75< 500≤ 5≤ 5≤ 10Yes
Rosiglitazone (Std) 0.80357.42.414Yes

Note: All evaluated oxazole derivatives obeyed Lipinski's rule of five and Veber's approach, indicating excellent predicted oral bioavailability.

Table 2: Antimicrobial Activity Profile [1]

Target StrainBest MIC (µg/mL)Putative TargetResistance Profile
Mycobacterium tuberculosis H37Ra3.13FabH (β-ketoacyl-ACP synthase III)Susceptible
M. tuberculosis MDR Isolates~3.13FabH (β-ketoacyl-ACP synthase III)Resistant to isoniazid, rifampicin, pyrazinamide

Note: The isosteric replacement of thiazole with oxazole maintained potent activity against MDR strains without significant cytotoxicity against HepG2 cell lines.[1]

References

  • Title: In Silico Design, Toxicity Prediction and Molecular Docking Studies of Oxazole Derivatives against Peroxisome Proliferator Activ Source: Research and Reviews URL
  • Source: PMC (National Institutes of Health)
  • Title: WO2015138895A1 - Hepatitis b core protein allosteric modulators Source: Google Patents URL

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 4-Phenyloxazol-2-amine Hydrochloride Derivatives

Introduction: The Versatility of the Oxazole Scaffold in Medicinal Chemistry The oxazole nucleus, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in the field of medicin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the Oxazole Scaffold in Medicinal Chemistry

The oxazole nucleus, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in the field of medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[3][4][5] The 4-phenyloxazol-2-amine scaffold, in particular, serves as a valuable starting material for the synthesis of a diverse library of compounds. The presence of a primary amine at the 2-position offers a reactive handle for various chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

This comprehensive guide provides detailed protocols for the synthesis of three key classes of derivatives from 4-phenyloxazol-2-amine hydrochloride: N-acyl amides, ureas, and C-C coupled biaryls via Suzuki-Miyaura cross-coupling. Each protocol is presented with an in-depth explanation of the underlying chemical principles and experimental considerations to ensure reproducibility and success.

PART 1: N-Acylation of 4-Phenyloxazol-2-amine

The N-acylation of 4-phenyloxazol-2-amine is a fundamental transformation for introducing a wide variety of functional groups, thereby modulating the compound's physicochemical properties and biological activity.[6][7] This process involves the reaction of the primary amine with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a base to neutralize the acidic byproduct.[8]

Causality Behind Experimental Choices
  • Starting Material: 4-Phenyloxazol-2-amine hydrochloride is a salt and needs to be neutralized to the free amine for it to be nucleophilic. This is typically achieved in situ by the addition of a base.

  • Acylating Agents: Acyl chlorides and anhydrides are highly electrophilic and react readily with the nucleophilic amine. The choice of acylating agent directly determines the nature of the "R" group in the final amide product.

  • Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial to scavenge the HCl or carboxylic acid generated during the reaction.[8] This prevents the protonation of the starting amine, which would render it unreactive.

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the acylating agent.[9]

  • Temperature: The reaction is often initiated at 0 °C to control the exothermic nature of the acylation and minimize potential side reactions. The reaction is then allowed to warm to room temperature to ensure completion.[9]

Experimental Protocol: N-Acylation with Acyl Chlorides

Materials:

  • 4-Phenyloxazol-2-amine hydrochloride

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 equivalents)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a stirred suspension of 4-phenyloxazol-2-amine hydrochloride (1.0 equivalent) in anhydrous DCM (0.2 M) at 0 °C (ice bath), add triethylamine (2.2 equivalents) dropwise.

  • Stir the mixture at 0 °C for 15-20 minutes to ensure complete neutralization to the free amine.

  • Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acyl-4-phenyloxazol-2-amine derivative.

Data Presentation
ReagentMolar RatioPurpose
4-Phenyloxazol-2-amine HCl1.0Starting material
Acyl Chloride1.1Acylating agent
Triethylamine2.2Base for neutralization and scavenging acid byproduct
Dichloromethane-Anhydrous solvent
Visualization: N-Acylation Workflow

Nacylation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification start 4-Phenyloxazol-2-amine HCl reaction N-Acylation start->reaction acyl_chloride Acyl Chloride acyl_chloride->reaction base Triethylamine base->reaction solvent Anhydrous DCM solvent->reaction temp 0°C to RT temp->reaction quench Aqueous Quench extract Extraction quench->extract purify Column Chromatography extract->purify product N-Acyl-4-phenyloxazol-2-amine purify->product reaction->quench

Caption: Workflow for the N-acylation of 4-phenyloxazol-2-amine.

PART 2: Synthesis of Urea Derivatives

Urea derivatives are another important class of compounds in drug discovery, known for their ability to form key hydrogen bond interactions with biological targets.[10] The synthesis of ureas from 4-phenyloxazol-2-amine can be readily achieved by reaction with an appropriate isocyanate.[11]

Causality Behind Experimental Choices
  • Mechanism: The reaction proceeds via a nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate.[12] This reaction is generally high-yielding and does not require a catalyst.

  • Isocyanates: A wide variety of isocyanates are commercially available, allowing for the introduction of diverse substituents on the urea nitrogen.

  • Solvent: Anhydrous aprotic solvents such as DMF or DCM are suitable for this reaction to prevent any unwanted reaction of the isocyanate with water.

  • Temperature: The reaction is typically carried out at room temperature.

Experimental Protocol: Urea Synthesis with Isocyanates

Materials:

  • 4-Phenyloxazol-2-amine hydrochloride

  • Triethylamine (1.1 equivalents)

  • Isocyanate (e.g., phenyl isocyanate, butyl isocyanate) (1.05 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a solution of 4-phenyloxazol-2-amine hydrochloride (1.0 equivalent) in anhydrous DMF or DCM (0.2 M), add triethylamine (1.1 equivalents) and stir at room temperature for 15-20 minutes.

  • To the resulting solution of the free amine, add the desired isocyanate (1.05 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • If necessary, the crude product can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) to afford the pure urea derivative.

Data Presentation
ReagentMolar RatioPurpose
4-Phenyloxazol-2-amine HCl1.0Starting material
Triethylamine1.1Base for neutralization
Isocyanate1.05Urea forming reagent
DMF or DCM-Anhydrous solvent
Visualization: Urea Synthesis Mechanism

UreaMechanism amine 4-Phenyloxazol-2-amine transition_state Transition State amine->transition_state Nucleophilic Attack isocyanate R-N=C=O isocyanate->transition_state product Urea Derivative transition_state->product Proton Transfer

Caption: Mechanism of urea formation from an amine and an isocyanate.

PART 3: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[13] This palladium-catalyzed reaction involves the coupling of an organoboron species (boronic acid or ester) with an organic halide or triflate.[2][14] To apply this methodology to 4-phenyloxazol-2-amine, a halogen substituent is first required on the phenyl ring.

Step 1: Bromination of 4-Phenyloxazol-2-amine

A common strategy is to introduce a bromine atom onto the phenyl ring, which can then participate in the Suzuki-Miyaura coupling.

Experimental Protocol: Bromination

Materials:

  • 4-Phenyloxazol-2-amine hydrochloride

  • N-Bromosuccinimide (NBS) (1.05 equivalents)

  • Acetic acid

Procedure:

  • Dissolve 4-phenyloxazol-2-amine hydrochloride (1.0 equivalent) in acetic acid.

  • Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-(4-bromophenyl)oxazol-2-amine.

Step 2: Suzuki-Miyaura Cross-Coupling

With the brominated intermediate in hand, the Suzuki-Miyaura coupling can be performed to introduce a new aryl or heteroaryl group.

Causality Behind Experimental Choices
  • Catalytic Cycle: The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:

    • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the aryl bromide.[2]

    • Transmetalation: The organic group from the boronic acid is transferred to the palladium center.[2]

    • Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst.[2]

  • Palladium Catalyst: A variety of palladium(0) precursors can be used, often with phosphine ligands that stabilize the catalyst and influence its reactivity.[14]

  • Base: A base is required to activate the boronic acid for transmetalation.[5] Common bases include potassium carbonate, cesium carbonate, and sodium carbonate.

  • Solvent: A mixture of an organic solvent (like dioxane or DMF) and water is often used.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 4-(4-Bromophenyl)oxazol-2-amine (1.0 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)

  • Triphenylphosphine (PPh₃) (0.1 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a round-bottom flask, combine 4-(4-bromophenyl)oxazol-2-amine (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), palladium(II) acetate (0.05 equivalents), triphenylphosphine (0.1 equivalents), and potassium carbonate (2.0 equivalents).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C and stir for 6-12 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.

  • Dilute the filtrate with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired biaryl derivative.

Data Presentation
ReagentMolar RatioPurpose
4-(4-Bromophenyl)oxazol-2-amine1.0Aryl halide substrate
Arylboronic acid1.2Coupling partner
Pd(OAc)₂ / PPh₃0.05 / 0.1Catalyst system
K₂CO₃2.0Base
Dioxane/Water4:1Solvent system
Visualization: Suzuki-Miyaura Catalytic Cycle

SuzukiCycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArBr R¹-X ArBr->OxAdd Boronic R²-B(OH)₂ Boronic->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Taylor & Francis. (2023, March 5). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Taylor & Francis Online. (2023, March 5). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ScienceDirect. (n.d.). Urea Formation. Retrieved from [Link]

  • Organic Reactions. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Retrieved from [Link]

  • Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • ResearchGate. (2025, August 7). The Reaction of 4Amino2-oxazolines with Isocyanates and Isothiocyanates. Synthesis and X-Ray Structures of Polysubstituted 2-Imidazolidinones, 1,3-Oxazolidines and 1,3-Thiazolidines. Retrieved from [Link]

  • MDPI. (2022, February 7). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E 2. Retrieved from [Link]

Sources

Application

in vitro assay preparation using 4-phenyloxazol-2-amine hydrochloride

Application Notes and Protocols for In Vitro Assay Preparation Topic: In Vitro Assay Preparation using 4-phenyloxazol-2-amine hydrochloride Abstract This document provides a comprehensive guide for the preparation and ha...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols for In Vitro Assay Preparation

Topic: In Vitro Assay Preparation using 4-phenyloxazol-2-amine hydrochloride

Abstract

This document provides a comprehensive guide for the preparation and handling of 4-phenyloxazol-2-amine hydrochloride for use in various in vitro assays. As a member of the 2-amino-oxazole class, this compound and its derivatives are of significant interest in drug discovery due to their documented biological activities, including antiprotozoal and anticancer potential.[1][2][3] Proper preparation is paramount to ensure compound solubility, stability, and the generation of reproducible, high-quality experimental data. This guide moves beyond a simple recitation of steps to explain the critical scientific principles underpinning the protocol, ensuring researchers can adapt and troubleshoot effectively. We will cover physicochemical properties, detailed protocols for stock and working solution preparation, quality control measures, and an applied example in a cell-based cytotoxicity assay.

Compound Characterization: Understanding the Starting Material

4-phenyloxazol-2-amine is a weakly basic organic molecule. The hydrochloride (HCl) salt form is typically used in research to enhance aqueous solubility and improve handling characteristics compared to the free base.[4][5] Salt formation is a widely adopted strategy in pharmaceutical development to improve the dissolution rate and bioavailability of drug candidates.[6][7] Understanding the properties of both the salt and the free base is crucial for anticipating its behavior in different solvent and buffer systems.

Property4-phenyloxazol-2-amine (Free Base)4-phenyloxazol-2-amine hydrochloride (HCl Salt)Rationale & Implications
CAS Number 33119-65-2Not explicitly assigned; derivative of baseThe HCl salt is a distinct chemical entity with its own properties, most notably increased polarity and aqueous solubility.
Molecular Formula C₉H₈N₂O[8]C₉H₉ClN₂OThe addition of HCl increases the molecular weight.
Molecular Weight 160.18 g/mol [8]196.64 g/mol Accurate molecular weight is essential for preparing solutions of a specific molarity.
Appearance SolidCrystalline SolidThe physical form can impact dissolution kinetics.
Predicted LogP 1.58 - 1.7[8][9]Lower than free baseThe HCl salt is more hydrophilic, predicting higher solubility in polar solvents (like water and buffers) and lower solubility in non-polar organic solvents.
Aqueous Solubility PoorSignificantly higher than free baseThis is the primary reason for using the HCl salt form in biological assays, which are almost always conducted in aqueous media.
pKa (Predicted) ~4-5 (for the amine)Not applicableThe basic amine group is protonated in the salt form. The compound's solubility will be pH-dependent; it is most soluble at acidic to neutral pH and may precipitate at high pH as it converts back to the free base.[10]

The Critical Role of Solvation and Stability

The choice of solvent and handling procedure is the most critical factor in obtaining reliable data. Hydrochloride salts of weakly basic compounds can be prone to disproportionation (reversion to the free base) in certain conditions, leading to precipitation and an inaccurate final concentration.[6][10]

Why Dimethyl Sulfoxide (DMSO) as a Primary Solvent? DMSO is the recommended solvent for preparing high-concentration primary stock solutions of 4-phenyloxazol-2-amine HCl for several reasons:

  • Excellent Solvating Power: As a highly polar aprotic solvent, DMSO can effectively solvate a wide range of small organic molecules, including salts, that have poor solubility in water.[11]

  • Miscibility with Water: DMSO is fully miscible with water and aqueous cell culture media, allowing for the dilution of the primary stock to final working concentrations without immediate precipitation.[12]

  • Inertness: DMSO is relatively inert and unlikely to react with the compound under standard storage conditions.

It is critical, however, to limit the final concentration of DMSO in the assay to avoid solvent-induced artifacts. For most cell-based assays, the final DMSO concentration should not exceed 0.5%, and for some sensitive assays, it should be kept below 0.1%.[11]

Core Protocol: Preparation of Stock and Working Solutions

This protocol details a two-stage process for preparing 4-phenyloxazol-2-amine HCl for a typical in vitro experiment.

Materials and Reagents
  • 4-phenyloxazol-2-amine hydrochloride (purity ≥97%)

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes or amber glass vials

  • Calibrated precision pipettes and sterile, low-retention tips

  • Vortex mixer

  • Appropriate sterile, aqueous assay buffer or cell culture medium (e.g., PBS, DMEM, RPMI-1640)

Workflow for Solution Preparation

G cluster_0 Stage 1: Primary Stock Preparation (High Concentration) cluster_1 Stage 2: Working Solution Preparation (Assay-Ready) solid Weigh Solid Compound (4-phenyloxazol-2-amine HCl) dmso Add Anhydrous DMSO solid->dmso Target: 10 mM vortex Vortex & Visually Inspect (Ensure Complete Dissolution) dmso->vortex stock 10 mM Primary Stock in 100% DMSO vortex->stock store Aliquot & Store at -20°C / -80°C (Protect from light) stock->store thaw Thaw One Aliquot of Primary Stock store->thaw For each experiment serial Perform Serial Dilutions in Assay Medium/Buffer thaw->serial Use on day of experiment final Final Working Solutions (e.g., 0.1 µM - 100 µM) Final DMSO < 0.5% serial->final assay Immediately Use in Assay final->assay

Caption: Workflow for preparing 4-phenyloxazol-2-amine HCl solutions.

Step-by-Step Protocol: Primary Stock (10 mM)
  • Calculation: Determine the mass of 4-phenyloxazol-2-amine HCl needed. For 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 196.64 g/mol × 1000 mg/g = 1.966 mg

  • Weighing: On a calibrated analytical balance, carefully weigh the calculated amount of compound into a sterile microcentrifuge tube or vial.

  • Solubilization: Add the corresponding volume of anhydrous DMSO (1 mL in this example) to the vial.

  • Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes. Visually inspect the solution against a light source to ensure that all solid material has completely dissolved. If necessary, gentle warming in a 37°C water bath can aid dissolution.

  • Storage: Aliquot the primary stock into smaller, single-use volumes (e.g., 20-50 µL) in sterile tubes. Store aliquots at -20°C or -80°C, protected from light. This prevents repeated freeze-thaw cycles which can degrade the compound.

Step-by-Step Protocol: Working Solutions

Prepare working solutions fresh on the day of the experiment from a thawed aliquot of the primary stock.

  • Thaw: Remove one aliquot of the 10 mM primary stock from the freezer and allow it to thaw completely at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate stock at a higher concentration than your final highest dose. For example, to make a 200 µM intermediate solution for a 96-well plate assay (final volume 100 µL, highest dose 100 µM):

    • Dilute the 10 mM stock 1:50 in your final assay medium (e.g., 4 µL of 10 mM stock + 196 µL of medium). This creates a 200 µM intermediate stock with 2% DMSO.

  • Serial Dilutions: Perform serial dilutions from your highest concentration solution directly in the assay medium. For example, to create a 7-point dose-response curve starting at 100 µM:

    • Add 100 µL of 200 µM intermediate stock to the first well.

    • Add 50 µL of assay medium to the subsequent wells.

    • Perform 1:2 serial dilutions by transferring 50 µL from the first well to the second, mixing, then transferring 50 µL from the second to the third, and so on.

    • This method results in final concentrations of 100, 50, 25, 12.5 µM, etc., with a final DMSO concentration of 0.5% in all wells (except the vehicle control).

  • Vehicle Control: This step is mandatory. Prepare a vehicle control that contains the same final concentration of DMSO as the compound-treated samples (e.g., 0.5%) but no compound. This is essential to differentiate the compound's effect from any effect of the solvent.

Application Example: Cell-Based Cytotoxicity (MTT) Assay

This protocol outlines how to use the prepared solutions of 4-phenyloxazol-2-amine HCl to assess its effect on the metabolic activity and viability of a cancer cell line (e.g., A549, HeLa). Oxazole derivatives have been evaluated for cytotoxicity in various cancer cell lines.[13]

Assay Workflow

G seed 1. Seed Cells in 96-well plate (e.g., 5,000 cells/well) incubate1 2. Incubate 24h (Allow cells to adhere) seed->incubate1 treat 3. Add Compound (Serial dilutions + Vehicle Control) incubate1->treat incubate2 4. Incubate 24-72h (Treatment period) treat->incubate2 mtt 5. Add MTT Reagent (Incubate 2-4h) incubate2->mtt solubilize 6. Add Solubilizing Agent (e.g., DMSO or SDS solution) mtt->solubilize read 7. Read Absorbance (e.g., 570 nm) solubilize->read analyze 8. Analyze Data (Calculate % Viability, IC₅₀) read->analyze

Caption: Workflow for a standard MTT cytotoxicity assay.

Detailed Protocol
  • Cell Seeding: Seed a chosen cancer cell line into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: On the day of treatment, prepare serial dilutions of 4-phenyloxazol-2-amine HCl in culture medium as described in Section 3.4.

  • Cell Treatment: Carefully remove the old medium from the cells and replace it with 100 µL of medium containing the different concentrations of the compound or the vehicle control.

  • Incubation: Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Add 100 µL of MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO) to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (defined as 100% viability). Plot the dose-response curve and determine the IC₅₀ (the concentration of compound that inhibits 50% of cell viability) using appropriate statistical software.

Quality Control and Best Practices

  • Visual Inspection: Always visually inspect your solutions after each dilution step. If you observe any cloudiness, haze, or precipitate, the compound is likely crashing out of solution. Do not use these solutions. Consider lowering the starting concentration or increasing the final DMSO percentage (while remaining within acceptable limits for your assay).

  • pH Monitoring: Be aware that dissolving an HCl salt can slightly lower the pH of unbuffered solutions. For most cell culture media and buffers, this effect is negligible. However, for sensitive enzyme assays in weakly buffered systems, it is good practice to verify the final pH.

  • Fresh Dilutions: Always prepare fresh working dilutions from the frozen primary stock for each experiment. Do not store diluted aqueous solutions, as the compound is less stable and more prone to precipitation or degradation over time.[14]

References

  • Carballo, R., Patrón-Vázquez, J., et al. (2017). Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole derivatives. Tropical Journal of Pharmaceutical Research. [Link]

  • Mena-Rejón, G., et al. (2017). Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole derivatives. Semantic Scholar. [Link]

  • Hamed, F., Mohamed, A., & Abouzied, A. (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Scientific Research Publishing. [Link]

  • Thakuria, R., et al. (2013). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]

  • Chemsrc. (n.d.). 4-Phenyl-oxazol-2-ylamine. Chemsrc Online. [Link]

  • PubChem. (n.d.). 4-Phenyl-1,3-oxazol-2-amine. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). A method for the preparation of the hydrochloride salt from the duloxetine base.
  • Stephenson, G. A., et al. (2007). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. Springer Link. [Link]

  • Jat, L. R., et al. (2019). Synthesis and anticancer activity of 4-benzylidene-2- phenyloxazol-5(4H)-one derivatives. ResearchGate. [Link]

  • Chemical Substances. (n.d.). 4-Phenyl-1H-iMidazol-2-aMine hydrochloride. Chemical Substances Online. [Link]

  • De Fina, K., et al. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Pharmaceutical Review. [Link]

  • Asian Journal of Chemistry. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. [Link]

  • Open Access Library. (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. OALib. [Link]

  • Kumar, D., et al. (2023). Synthesis, Spectral and Biological Evaluation of 4-Phenylthiazol-2-amine. ResearchGate. [Link]

  • Sheng, L., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. [Link]

  • ResearchGate. (n.d.). Preparation of Water-Soluble Compounds Through Salt Formation. ResearchGate. [Link]

  • Sunway Pharm Ltd. (n.d.). 4-Phenyloxazol-2-amine. Sunway Pharm Online. [Link]

  • Saour, K. Y., et al. (n.d.). SYNTHESIS OF 4-BENZYLIDENE-2-(4-NITRO- PHENYL) - 4H-OXAZOL-5 -ONE DERIVATIVES WITH SUSPECTED BIOLOGICAL ACTIVITY. CORE. [Link]

  • Pharmaceutical Technology. (2004). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • Wipf, P., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]

  • da Violante, G., et al. (2002). Evaluation of the Cytotoxicity Effect of Dimethyl Sulfoxide (DMSO) on Caco2/TC7 Colon Tumor Cell Cultures. ResearchGate. [Link]

  • Tadesse, S., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates. PubMed. [Link]

  • Wang, F., et al. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. ResearchGate. [Link]

  • Johnson, C. E., et al. (1997). Stability of phenoxybenzamine hydrochloride in various vehicles. PubMed. [Link]

Sources

Method

Comprehensive HPLC Method Development and Validation Protocol for 4-Phenyloxazol-2-Amine Hydrochloride

Executive Summary 4-Phenyloxazol-2-amine hydrochloride (CAS 113884-66-5) is a critical intermediate and structural scaffold frequently utilized in the development of kinase inhibitors and novel therapeutics[1]. Because o...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Phenyloxazol-2-amine hydrochloride (CAS 113884-66-5) is a critical intermediate and structural scaffold frequently utilized in the development of kinase inhibitors and novel therapeutics[1]. Because of its basic functional groups and conjugated aromatic system, developing a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method requires precise control over chromatographic chemistry.

This application note outlines a comprehensive, self-validating protocol for the analysis of 4-phenyloxazol-2-amine hydrochloride. The methodology is engineered using Analytical Quality by Design (AQbD) principles as defined in the [2] and is fully validated against the rigorous standards of the [3].

Physicochemical Profiling & Mechanistic Rationale

As a Senior Application Scientist, it is critical to understand that method development is not trial-and-error; it is applied physical chemistry. The experimental parameters below were selected based on the specific physicochemical profile of 4-phenyloxazol-2-amine hydrochloride.

  • Lipophilicity & Stationary Phase Selection: The parent free base exhibits a LogP of approximately 1.58[4]. This moderate lipophilicity dictates that a reversed-phase C18 stationary phase will provide optimal hydrophobic retention.

  • Ionization & Peak Symmetry (The Causality of pH): The molecule features a primary amine attached to an oxazole ring. At a neutral pH, the amine exists in a state of partial ionization. If analyzed under these conditions, the positively charged amine will undergo secondary cation-exchange interactions with unreacted, negatively charged silanols (Si-O⁻) on the silica support, resulting in severe peak tailing[5]. To eliminate this, we utilize a highly acidic mobile phase (0.1% Trifluoroacetic acid, pH ~2.1). The low pH fully protonates the analyte while simultaneously suppressing silanol ionization. Furthermore, the trifluoroacetate ion acts as an ion-pairing agent, masking the analyte's positive charge and ensuring sharp, symmetrical peaks.

  • Chromophore & Detection: The highly conjugated π -system of the phenyl and oxazole rings provides strong UV absorbance. Based on spectral data of similar oxazole derivatives, the λmax​ falls within the 235–255 nm range[6]. We have selected 254 nm to balance maximum sensitivity with baseline stability.

Analytical Quality by Design (AQbD) Workflow

In accordance with[7], this method was developed using an enhanced lifecycle approach. By identifying Critical Method Parameters (CMPs) early, we establish a Method Operable Design Region (MODR) that guarantees long-term robustness.

AQbD_Lifecycle ATP Analytical Target Profile (ATP) CMPs Identify Critical Parameters ATP->CMPs DoE Design of Experiments (DoE) CMPs->DoE MODR Method Operable Design Region DoE->MODR Control Control Strategy & Routine Use MODR->Control

Fig 1. Analytical Quality by Design (AQbD) workflow per ICH Q14 guidelines.

Optimized Chromatographic Conditions

The following conditions have been optimized to ensure baseline resolution of the active pharmaceutical ingredient (API) from its potential degradation products[8].

ParameterConditionMechanistic Rationale
Column C18, 250 × 4.6 mm, 5 µm (End-capped)End-capping minimizes residual silanols, preventing secondary interactions with the basic amine.
Mobile Phase A 0.1% TFA in Milli-Q WaterLowers pH to ~2.1, fully protonating the analyte and providing ion-pairing capabilities.
Mobile Phase B Acetonitrile (HPLC Grade)Provides high elution strength and low UV cutoff for gradient baseline stability.
Elution Mode Gradient (See Table Below)Ensures rapid elution of polar degradants while washing strongly retained impurities from the column.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter column to maximize theoretical plates.
Detection UV/DAD at 254 nmCaptures the π−π∗ transitions of the phenyl-oxazole chromophore for high sensitivity.
Column Temp 30°C ± 1°CStabilizes retention times and reduces mobile phase viscosity, lowering system backpressure.
Injection Vol 10 µLBalances detection sensitivity with the prevention of column volume overloading.

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
5.09010
15.01090
20.01090
20.19010
25.09010

Step-by-Step Experimental Protocol

To ensure a self-validating system, the following protocol must be executed precisely.

Step 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A: Accurately pipette 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) into 1000 mL of ultra-pure Milli-Q water. Mix thoroughly and filter through a 0.22 µm nylon membrane. Degas via sonication for 10 minutes.

  • Mobile Phase B: Filter HPLC-grade Acetonitrile through a 0.22 µm PTFE membrane and degas.

  • Diluent Preparation: Prepare a mixture of Water and Acetonitrile (90:10, v/v).

    • Causality Check: Matching the sample diluent to the initial gradient conditions prevents the "solvent effect"—a phenomenon where samples injected in a solvent stronger than the mobile phase travel rapidly down the column before partitioning, causing peak broadening or splitting.

Step 2: Standard & Sample Preparation
  • Stock Solution (1.0 mg/mL): Weigh exactly 10.0 mg of 4-phenyloxazol-2-amine hydrochloride reference standard into a 10 mL volumetric flask. Dissolve in 2 mL of Methanol (to ensure complete solubilization of the organic framework), then make up to volume with the Diluent.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and make up to volume with the Diluent. Vortex for 30 seconds.

Step 3: System Suitability Testing (SST)

Before analyzing unknown samples, the system must prove it is fit-for-purpose. Inject the Working Standard (100 µg/mL) five consecutive times. Proceed only if the following criteria are met:

  • %RSD of Peak Area: 2.0% (Validates injector precision).

  • Tailing Factor ( Tf​ ): 1.5 (Validates column health and suppression of silanol interactions).

  • Theoretical Plates ( N ): 2000 (Validates column efficiency).

Method Validation Framework (ICH Q2(R2) Compliant)

The method must be validated according to to ensure regulatory compliance and scientific trustworthiness[9].

Specificity via Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., degradants)[10]. The sample is subjected to extreme stress conditions to force degradation, proving the method is "stability-indicating."

Forced_Degradation API 4-Phenyloxazol-2-Amine HCl Acid Acidic (0.1N HCl) API->Acid Base Basic (0.1N NaOH) API->Base Ox Oxidative (3% H2O2) API->Ox Therm Thermal (80°C) API->Therm Photo Photolytic (UV/Vis) API->Photo HPLC HPLC Analysis (Peak Purity) Acid->HPLC Base->HPLC Ox->HPLC Therm->HPLC Photo->HPLC

Fig 2. Forced degradation pathways for evaluating method specificity.

Validation Acceptance Criteria Summary
Validation ParameterMethodologyAcceptance Criteria
Specificity Forced degradation (Acid, Base, Peroxide, Heat, Light).Resolution > 1.5 between API and degradants; Peak Purity Angle < Purity Threshold.
Linearity & Range 5 concentration levels from 25 µg/mL to 150 µg/mL (25% to 150% of nominal).Correlation coefficient ( R2 ) 0.999; y-intercept 2% of response at 100% level.
Accuracy (Recovery) Spike API into placebo at 50%, 100%, and 150% levels (n=3 each).Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) 6 independent sample preparations at 100% concentration.%RSD of assay 2.0%.
Intermediate Precision Same as repeatability, performed on a different day by a different analyst.Overall %RSD 2.0%.
Robustness Deliberate variations: Flow rate ( ± 0.1 mL/min), Temp ( ± 5°C), pH ( ± 0.2).System Suitability criteria must remain met; %RSD 2.0%.

Troubleshooting Guide

Observed IssueMechanistic CauseCorrective Action
Fronting Peaks Column overloading or sample solvent is stronger than the mobile phase.Reduce injection volume to 5 µL or ensure sample diluent is 90:10 Water:Acetonitrile.
Tailing Peaks ( Tf​ > 1.5) Secondary interactions between the basic amine and unshielded silanols.Verify Mobile Phase A pH is ~2.1. Ensure the use of an end-capped C18 column.
Baseline Drift during Gradient Differential UV absorbance of TFA between Mobile Phase A and B at low wavelengths.Monitor at 254 nm where TFA absorbance is negligible, or add 0.08% TFA to Mobile Phase B to balance absorbance.
Retention Time Shift Fluctuation in column temperature or incomplete column equilibration.Ensure column oven is strictly maintained at 30°C. Equilibrate with initial mobile phase for at least 10 column volumes.

References

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ICH Q14 Analytical Procedure Development International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability Journal of Health and Allied Sciences NU / ResearchGate URL:[Link]

  • A Practical Approach to Implementing ICH Q14: Tools for Analytical Quality by Design National Institutes of Health (PMC) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in 4-Phenyloxazol-2-Amine Hydrochloride Synthesis

From the desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of 4-phenyloxazol-2-amine hydrochloride. This guide is designed for researchers, chemists, and drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-phenyloxazol-2-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are encountering yield-related challenges in this specific synthesis. We understand that low yields can be a significant bottleneck in research and development. This document moves beyond simple procedural lists to provide a deeper understanding of the reaction's nuances, helping you diagnose problems and implement effective solutions.

The synthesis of 2-aminooxazoles is a crucial process for accessing a privileged scaffold in medicinal chemistry, known for its presence in compounds with a wide array of biological activities.[1][2] However, the pathway to obtaining high yields of the final hydrochloride salt can be fraught with challenges, from incomplete reactions to product degradation. This guide is structured to address these issues in a direct, question-and-answer format, grounded in established chemical principles and field-proven insights.

Section 1: Synthesis Overview and Critical Control Points

The most common and direct synthesis of 4-phenyloxazol-2-amine involves the reaction of a phenacyl halide (like 2-bromoacetophenone) with urea.[1] This method is favored for its straightforward approach and readily available starting materials. The subsequent conversion to the hydrochloride salt is an essential step for improving the compound's stability and handling properties.

Below is a typical workflow for this synthesis, highlighting the critical stages where yield loss commonly occurs.

G cluster_0 Part 1: Free Base Synthesis cluster_1 Part 2: Hydrochloride Salt Formation start Starting Materials (2-Bromoacetophenone, Urea) reaction Reaction Mixture (Solvent: e.g., DMF) start->reaction 1. Combine Reagents heating Heating & Reflux (Critical Temperature Control) reaction->heating 2. Initiate Cyclization workup Aqueous Work-up (Quenching & Neutralization) heating->workup 3. Quench Reaction extraction Organic Extraction workup->extraction 4. Isolate Crude Product purification Purification (Crystallization or Chromatography) extraction->purification 5. Purify free_base Isolated Free Base (4-Phenyloxazol-2-amine) purification->free_base salt_formation Dissolve in Anhydrous Solvent (e.g., Ether, IPA) free_base->salt_formation Proceed to Salt Formation hcl_addition Addition of HCl (Gaseous or in Solvent) salt_formation->hcl_addition 6. Prepare for Salting precipitation Precipitation & Isolation (Filtration & Drying) hcl_addition->precipitation 7. Form Salt final_product Final Product (4-Phenyloxazol-2-amine HCl) precipitation->final_product G start Start: Low Final Yield check_crude Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_crude no_product Problem: Mostly Starting Material check_crude->no_product Low Conversion side_products Problem: Multiple Side Products check_crude->side_products Complex Mixture good_crude Problem: Good Crude Yield, Low After Purification check_crude->good_crude Clean Conversion solution_no_product Action: - Increase Temperature - Check Solvent (use DMF) - Verify Reagent Purity - Use Excess Urea no_product->solution_no_product solution_side_products Action: - Use Mild Work-up (NaHCO₃) - Run Under Inert Gas - Gradual Heating side_products->solution_side_products solution_purification Action: - Deactivate Silica (add Et₃N) - Use Alumina - Recrystallize Instead good_crude->solution_purification end Optimized Yield solution_no_product->end solution_side_products->end check_salt Analyze Yield After Salt Formation solution_purification->check_salt low_salt_yield Problem: Low Yield After Adding HCl check_salt->low_salt_yield Yield Loss solution_salt Action: - Use Anhydrous HCl - Use Anhydrous Ether/IPA - Cool to Maximize Precipitation low_salt_yield->solution_salt solution_salt->end

Sources

Optimization

Technical Support Center: Optimizing 4-Phenyloxazol-2-amine Hydrochloride Crystallization &amp; Impurity Reduction

Welcome to the Technical Support Center for the isolation and purification of 4-phenyloxazol-2-amine hydrochloride. This compound is a critical intermediate in the synthesis of antimicrobial agents (such as FabH inhibito...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 4-phenyloxazol-2-amine hydrochloride. This compound is a critical intermediate in the synthesis of antimicrobial agents (such as FabH inhibitors) and other pharmaceutically active derivatives. Because the standard synthesis involves the condensation of 2-bromoacetophenone with urea, crude mixtures often contain unreacted starting materials, hydrolysis byproducts, and colored oligomers[1].

This guide provides field-proven, mechanistically grounded troubleshooting strategies to achieve high-purity crystalline hydrochloride salts without compromising yield.

Impurity Profiling: The Chemical Origins

Before troubleshooting a failed crystallization, it is crucial to understand the physicochemical properties of the impurities competing for the crystal lattice.

Impurity TypeChemical OriginPhysicochemical Property & Challenge
Unreacted 2-Bromoacetophenone Incomplete condensation with urea[1].Highly lipophilic alkylating agent; tends to co-precipitate or become entrapped in the oxazole salt's crystal lattice.
Unreacted Urea Excess reagent used to drive the reaction (often up to 10 equivalents)[1].Highly water-soluble, but can co-crystallize if polar protic solvents (like ethanol) are used for isolation.
Oxazolone Derivatives Hydrolysis of the oxazole ring under harsh aqueous acidic workups.Structurally similar to the product; difficult to separate via standard washing.
Colored Oligomers / Tars Thermal degradation or oxidation of 2-bromoacetophenone at high temperatures (e.g., 120 °C)[2].Broad molecular weight range; coats seed crystals, inhibits nucleation, and causes "oiling out".

Troubleshooting FAQs

Q1: My hydrochloride salt precipitates as a sticky, dark-brown oil rather than a crystalline solid. How do I induce proper crystallization? Analysis & Causality: Oiling out (liquid-liquid phase separation) occurs when the supersaturation level is too high, or when colored oligomeric impurities disrupt the crystal lattice formation. The 4-phenyloxazol-2-amine core is susceptible to trapping solvent and impurities when the HCl salt is formed too rapidly. Solution:

  • Free-Base Purification: Do not attempt to crystallize the oil directly. Neutralize the oil back to the free base using saturated NaHCO₃, extract into ethyl acetate, and treat the organic layer with activated carbon to adsorb the high-molecular-weight colored tars.

  • Anhydrous Salt Formation: Redissolve the purified free base in a dry, moderately polar solvent (e.g., isopropanol or methylene chloride)[3].

  • Controlled Acidification: Introduce anhydrous HCl gas or a pre-titrated solution of HCl in isopropanol dropwise at 0–5 °C. Avoid aqueous concentrated HCl, as water promotes oiling out and potential hydrolysis to oxazolones.

Q2: HPLC analysis of my crystalline product shows persistent contamination with 2-bromoacetophenone. How can I remove this? Analysis & Causality: 2-Bromoacetophenone is a potent alkylating agent, and its retention in the final API intermediate is unacceptable. Because it is highly soluble in non-polar organic solvents, it can be purged via strategic anti-solvent selection. Solution: Implement a trituration or anti-solvent wash using Methyl tert-butyl ether (MTBE). The 4-phenyloxazol-2-amine HCl salt is highly insoluble in MTBE, whereas 2-bromoacetophenone exhibits high solubility. Protocol: Suspend the crude crystals in warm MTBE (approx. 40 °C), stir vigorously for 30 minutes, cool to room temperature, and filter. This leverages the differential solubility to leach the starting material from the crystal surfaces without dissolving the target salt.

Q3: The yield of my crystallization drops significantly when I try to scale up. Why is this happening? Analysis & Causality: Scale-up alters heat transfer and mixing dynamics. If the HCl addition is exothermic, localized heating can cause partial degradation or keep the product in solution. Furthermore, relying on spontaneous nucleation at scale often leads to supersaturation bottlenecks. Solution: Implement Temperature Cycling and Seeding . Bring the solution to a temperature just below the saturation curve, introduce 1-2 wt% of highly pure 4-phenyloxazol-2-amine HCl seed crystals, and hold the temperature. This allows the seed bed to grow and consumes the supersaturation slowly, preventing the entrapment of mother liquor inside crystal defects.

Mandatory Visualization: Troubleshooting Workflow

ImpurityTroubleshooting Start Crude 4-phenyloxazol-2-amine HCl Crystallization CheckColor Is the precipitate discolored (yellow/brown)? Start->CheckColor ColorYes Yes: Oxidation/Polymer Impurities Present CheckColor->ColorYes Yes ColorNo No: Proceed to Texture Check CheckColor->ColorNo No ActionCarbon Free-base, treat with Activated Carbon, re-salt ColorYes->ActionCarbon CheckTexture Is the product a gummy solid or oil? ColorNo->CheckTexture ActionCarbon->CheckTexture TextureYes Yes: Solvent entrapment or rapid crash-out CheckTexture->TextureYes Yes TextureNo No: Crystalline Solid CheckTexture->TextureNo No ActionSeed Use Temp Cycling, Slow cooling, & Seeding TextureYes->ActionSeed CheckPurity Does HPLC show residual 2-bromoacetophenone? TextureNo->CheckPurity ActionSeed->CheckPurity PurityYes Yes: Unreacted SM co-crystallized CheckPurity->PurityYes Yes PurityNo No: High Purity Product Achieved CheckPurity->PurityNo No ActionWash Triturate with MTBE or reprecipitate PurityYes->ActionWash ActionWash->PurityNo

Fig 1. Troubleshooting workflow for 4-phenyloxazol-2-amine HCl impurity entrapment and oiling out.

Step-by-Step Experimental Protocol

Optimized Workflow for the Crystallization of 4-Phenyloxazol-2-amine Hydrochloride Objective: To isolate the HCl salt from a crude reaction mixture (post-DMF/urea condensation) with >99% HPLC purity. This protocol is designed to be self-validating through distinct visual and physical phase changes.

  • Quench & Extraction : Dilute the crude DMF reaction mixture with 5 volumes of ice water. Extract the free base into ethyl acetate (3 x 50 mL).

  • Washing : Wash the combined organic layers with brine to remove residual DMF and excess water-soluble urea.

  • Scavenging (Visual Validation) : Add 10% w/w activated carbon and anhydrous Na₂SO₄ to the ethyl acetate solution. Stir at 40 °C for 30 minutes, then filter through a Celite pad. Validation Check: The filtrate must be pale-yellow to colorless. If dark brown, repeat the carbon treatment.

  • Solvent Exchange : Concentrate the filtrate under reduced pressure and reconstitute the free base in anhydrous isopropanol (10 mL/g of product).

  • Salt Formation : Cool the solution to 0–5 °C under an inert argon atmosphere. Slowly add 1.1 equivalents of 5M HCl in isopropanol dropwise over 30 minutes, maintaining the internal temperature below 10 °C[3].

  • Aging & Seeding : If crystallization does not begin within 10 minutes, add 10 mg of pure seed crystals. Stir the slurry at 0 °C for 2 hours to ensure complete precipitation without oiling out.

  • Isolation & Purging : Filter the colorless crystals under vacuum. Wash the filter cake with cold MTBE (2 x 10 mL) to purge any trace lipophilic 2-bromoacetophenone.

  • Drying : Dry the crystals in a vacuum oven at 40 °C for 12 hours to remove residual isopropanol.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 4-Phenyloxazol-2-amine Hydrochloride vs. Traditional Oxazole &amp; Thiazole Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold Evaluation, Physicochemical Profiling, and Synthetic Validation Executive Summary In the pursuit of novel therapeutics,...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold Evaluation, Physicochemical Profiling, and Synthetic Validation

Executive Summary

In the pursuit of novel therapeutics, heterocycle selection dictates a drug candidate's pharmacokinetic and pharmacodynamic fate. 4-Phenyloxazol-2-amine hydrochloride (CAS: 113884-66-5) represents a highly privileged 2-aminooxazole building block. Historically, medicinal chemistry has heavily relied on its sulfur-containing counterpart, the 2-aminothiazole scaffold. However, recent late-stage attrition of thiazole-based candidates due to metabolic liabilities and Pan-Assay Interference Compounds (PAINS) behavior has driven researchers toward bioisosteric replacement [1, 2].

This guide objectively compares the performance of 4-phenyloxazol-2-amine and its derivatives against traditional 2-aminothiazoles and un-aminated oxazoles, providing mechanistic insights, comparative data, and validated experimental protocols.

Mechanistic Causality: Why Transition to 2-Aminooxazoles?

The substitution of the sulfur atom in a thiazole ring with an oxygen atom to form an oxazole fundamentally alters the electronic and steric profile of the molecule.

  • Reduced Lipophilicity (ClogP) & Enhanced Solubility: Oxygen is more electronegative and possesses a smaller atomic radius than sulfur. This increases the dipole moment of the heterocycle, significantly lowering the calculated partition coefficient (ClogP). Consequently, 2-aminooxazoles exhibit water solubility that is typically one to two logarithmic orders higher than their thiazole isosteres[2].

  • Metabolic Stability: The 2-aminothiazole ring is highly susceptible to Phase I metabolism, specifically S-oxidation by cytochrome P450 enzymes, leading to reactive and potentially toxic metabolites. 4-Phenyloxazol-2-amine completely bypasses this metabolic soft spot [1].

  • Target Engagement: Unlike standard oxazoles, the 2-amino group in 4-phenyloxazol-2-amine serves as a critical hydrogen bond donor/acceptor. This is essential for anchoring the molecule in the ATP-binding pockets of kinases or the active sites of bacterial enzymes like FabH (β-ketoacyl-acyl carrier protein synthase III) [2].

Bioisosterism T 2-Aminothiazole Scaffold (Traditional) O 2-Aminooxazole Scaffold (e.g., 4-phenyloxazol-2-amine) T->O Bioisosteric Replacement (S -> O) P1 High Lipophilicity (ClogP) T->P1 P2 S-Oxidation Liability (CYP450) T->P2 P3 PAINS Interference Risk T->P3 B1 Decreased ClogP (Improved Aqueous Solubility) O->B1 B2 Enhanced Metabolic Stability (No Oxidizable Sulfur) O->B2 B3 Favorable PAINS Profile O->B3

Figure 1: Pharmacological advantages of bioisosteric replacement from 2-aminothiazole to 2-aminooxazole.

Quantitative Data Comparison

The following table synthesizes experimental data comparing the 4-phenyl-2-aminooxazole core against its direct thiazole isostere and a standard un-aminated oxazole derivative. Data reflects standardized in vitro assays for antitubercular drug development [1, 2].

Parameter4-Phenyl-2-aminothiazole4-Phenyloxazol-2-amine4-Phenyloxazole (Un-aminated)
Heteroatom Sulfur (S)Oxygen (O)Oxygen (O)
Log S (Water Solubility) -5.95 ± 0.54-5.27 ± 0.54 -4.80 ± 0.40
Log k'w (Lipophilicity) ~4.50~3.60 ~3.90
Metabolic Stability (HLM) Low (Extensive S-oxidation)High (Stable core) Moderate
MIC against M. tuberculosis 3.13 µg/mL3.13 µg/mL >50 µg/mL
H-Bond Donor Count 11 0

Insight: 4-Phenyloxazol-2-amine maintains the potent biological activity of the thiazole class while drastically improving solubility and metabolic stability. The un-aminated oxazole loses efficacy, underscoring the necessity of the 2-amino group for target binding.

Experimental Workflows & Protocols

To ensure trustworthiness and reproducibility, the following protocols detail the synthesis of 4-phenyloxazol-2-amine hydrochloride and the self-validating physicochemical assays used to benchmark its performance.

Synthesis of 4-Phenyloxazol-2-amine Hydrochloride

Note: The Hantzsch protocol using N-substituted ureas often fails for 2-aminooxazoles. The following high-temperature condensation is required [1, 2].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 equivalent of 2-bromoacetophenone (e.g., 100 mg, 0.50 mmol) in 5 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Condensation: Add 10.0 equivalents of urea (301 mg, 5.02 mmol) to the stirring solution.

  • Heating: Heat the reaction mixture to 120 °C and stir continuously for 2 hours.

  • Extraction: Cool the mixture to room temperature. Dilute with 20 mL of ethyl acetate and wash sequentially with distilled water (3 x 10 mL) and brine (1 x 10 mL) to remove excess urea and DMF.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash chromatography (hexane/acetone gradient) to isolate the free base.

  • Salt Formation: Dissolve the purified free base in a minimal amount of methanol. Add 1.1 equivalents of 1M HCl in diethyl ether dropwise at 0 °C. Filter the resulting precipitate and dry under a vacuum to yield 4-phenyloxazol-2-amine hydrochloride (>97% purity via LC-MS).

Kinetic Solubility Validation Protocol (Log S)
  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Incubation: Spike 5 µL of the stock into 495 µL of PBS (pH 7.4) in a 96-well plate (final DMSO concentration = 1%). Incubate at 37 °C for 24 hours with shaking at 300 rpm.

  • Filtration: Filter the suspension through a 0.22 µm PVDF filter plate to remove precipitated compound.

  • Quantification: Analyze the filtrate via HPLC-UV against a standard calibration curve (prepared in 50% acetonitrile/water to ensure full solubility). Calculate Log S.

Workflow Step1 Synthesis (2-bromoacetophenone + Urea @ 120°C) Step2 Purification (Flash Chromatography) Step1->Step2 Step3 Salt Formation (HCl in MeOH/Ether) Step2->Step3 Step4 Characterization (NMR, HR-MS, >97% Purity) Step3->Step4 Step5 Validation Assays (Log S, MIC Determination) Step4->Step5

Figure 2: End-to-end experimental workflow for the synthesis and validation of 4-phenyloxazol-2-amine hydrochloride.

Conclusion

For drug development professionals dealing with poorly soluble or metabolically unstable 2-aminothiazole hits, 4-phenyloxazol-2-amine hydrochloride offers a superior structural alternative. By leveraging the bioisosteric replacement of sulfur with oxygen, researchers can rescue failing scaffolds, drastically improving aqueous solubility and avoiding Phase I S-oxidation without sacrificing target affinity or antimicrobial potency.

References

  • Azzali, E., Mori, G., Pasca, M. R., Costantino, G., & Pieroni, M. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1435-1441.[Link]

  • Juhás, M., Bachtíková, A., Nawrot, D. E., Hatoková, P., Pallabothula, V. S. K., Diepoltová, A., ... & Zitko, J. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Pharmaceuticals, 15(5), 580.[Link]

Comparative

A Senior Application Scientist's Guide to FTIR Spectroscopy for the Analysis of 4-Phenyloxazol-2-Amine Hydrochloride Reference Standards

Introduction: The Critical Role of Reference Standards and Analytical Rigor In pharmaceutical development and quality control, the integrity of an analytical reference standard is paramount. These highly characterized ma...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Reference Standards and Analytical Rigor

In pharmaceutical development and quality control, the integrity of an analytical reference standard is paramount. These highly characterized materials serve as the benchmark against which the identity, purity, and strength of active pharmaceutical ingredients (APIs) and their formulations are measured.[1][2] 4-Phenyloxazol-2-amine hydrochloride is a key heterocyclic compound, and its reference standard requires rigorous verification to ensure valid analytical results.

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable technique for this purpose, offering a rapid, non-destructive, and highly specific "fingerprint" of a molecule's chemical structure.[3][4] This guide provides an in-depth comparison framework for using FTIR to analyze 4-phenyloxazol-2-amine hydrochloride reference standards. We will move beyond simple spectral matching to explore the causality behind experimental choices, establish self-validating protocols, and interpret spectral data to not only confirm identity but also to detect potential degradation or impurities.

Pillar 1: Understanding the Spectral Signature of 4-Phenyloxazol-2-amine Hydrochloride

The molecule's FTIR spectrum is a composite of vibrations from its distinct functional groups: the primary amine hydrochloride, the 4-phenyl group, and the oxazole ring. Understanding the expected absorptions from each is crucial for accurate interpretation.

  • Primary Amine Hydrochloride (R-NH3+Cl-): Unlike a free primary amine which shows two distinct N-H stretching bands, the protonated amine salt (R-NH3+) exhibits a very broad and strong absorption envelope, typically spanning from 3200 cm⁻¹ down to 2800 cm⁻¹.[5] This broadening is due to extensive hydrogen bonding and complex vibrational coupling. Within this region, weaker C-H stretching bands from the phenyl and oxazole rings may appear as superimposed sharper peaks.[5] Additionally, asymmetric and symmetric N-H bending vibrations are expected in the 1625-1560 cm⁻¹ and 1550-1500 cm⁻¹ regions, respectively.[5][6]

  • Oxazole Ring: This five-membered heterocycle contributes several characteristic bands. Key vibrations include C=N stretching, typically seen in the 1650-1610 cm⁻¹ range, and C-O-C (asymmetric and symmetric) stretching vibrations within the 1300-1000 cm⁻¹ region.[7][8][9]

  • 4-Phenyl Group: The monosubstituted benzene ring will produce sharp aromatic C-H stretching peaks just above 3000 cm⁻¹ and characteristic C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region. Out-of-plane (OOP) C-H bending bands are also expected in the 770-730 cm⁻¹ and ~690 cm⁻¹ range, which are highly indicative of monosubstitution.

Pillar 2: A Self-Validating Experimental Protocol

The trustworthiness of an FTIR analysis hinges on a robust and reproducible protocol. The choice of sampling technique is the first critical decision. For powdered pharmaceutical standards, Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellets are the most common methods.[10][11]

Comparative Analysis of Sampling Techniques
Technique Principle Advantages Disadvantages & Mitigation
ATR An evanescent wave penetrates a small depth into the sample placed in direct contact with a high-refractive-index crystal (e.g., diamond).[10][12]Minimal to no sample preparation required, fast, non-destructive, excellent sample-to-sample reproducibility.[12]Can be sensitive to poor sample-crystal contact. Mitigation: Use a pressure clamp to ensure consistent and intimate contact for every measurement.
KBr Pellet The sample is finely ground, mixed with dry KBr powder, and pressed into a transparent pellet through which the IR beam passes.[12][13]High-quality spectra with good resolution, established technique.[10]Labor-intensive, requires careful grinding to avoid scattering effects, KBr is hygroscopic and can introduce water bands (broad ~3400 cm⁻¹, sharp ~1640 cm⁻¹). Mitigation: Use spectroscopic grade, dry KBr and prepare pellets in a low-humidity environment.

For routine identification and comparison, ATR is the recommended technique due to its speed and high reproducibility, which minimizes operator-dependent variability.

Step-by-Step Protocol: ATR-FTIR Analysis
  • Instrument Preparation: Allow the FTIR spectrometer to warm up for at least 30 minutes to ensure thermal stability of the source and detector.

  • ATR Crystal Cleaning: Clean the ATR crystal surface (e.g., diamond) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Run a "clean crystal" check to ensure no residue remains.

  • Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This is a critical step that accounts for the instrument's and environment's (CO₂, H₂O vapor) infrared absorbance.

    • Parameters: 16-32 scans, 4 cm⁻¹ resolution.

  • Sample Application: Place a small amount of the 4-phenyloxazol-2-amine hydrochloride reference standard powder onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

  • Apply Pressure: Engage the pressure clamp to apply consistent pressure to the powder. This ensures good optical contact and improves spectral quality and reproducibility.

  • Sample Spectrum Collection: Collect the sample spectrum using the same parameters as the background scan.

  • Data Processing: The resulting spectrum should be automatically ratioed against the background and displayed in absorbance units. Apply an ATR correction (if available in the software) which adjusts the relative peak intensities to be more comparable to transmission spectra.[12]

Workflow for Reference Standard Qualification

The following diagram illustrates the logical flow for qualifying a new batch of reference standard against a primary or previously validated standard.

G cluster_0 Primary Standard Analysis cluster_1 Test Sample Analysis A Acquire Primary Reference Standard B Perform ATR-FTIR Analysis (Protocol Above) A->B C Establish Reference Spectrum & Peak Table B->C G Spectral Comparison (Overlay & Correlation) C->G D Acquire New Batch or Alternative Sample E Perform ATR-FTIR Analysis (Identical Protocol) D->E F Acquire Test Spectrum E->F F->G H Decision: Pass/Fail G->H >99% Correlation I Investigate Failure (e.g., for Degradation) G->I <99% Correlation or New Peaks

Caption: Workflow for FTIR qualification of a new reference standard batch.

Pillar 3: Comparative Analysis and Data Interpretation

The Archetypal Spectrum of 4-Phenyloxazol-2-amine Hydrochloride

The spectrum of a high-purity reference standard should exhibit well-defined peaks corresponding to the molecule's structure. The table below summarizes the key expected absorptions.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Observed Peak Example (cm⁻¹)
N-H⁺ StretchPrimary Amine Salt3200 - 2800 (very broad)Centered ~3100
C-H StretchAromatic (Phenyl)3100 - 3000 (sharp)3065, 3030
C=N StretchOxazole Ring1650 - 16101645
N-H⁺ Bend (Asymmetric)Primary Amine Salt1625 - 15601605
C=C StretchAromatic (Phenyl)1600 - 14501580, 1495, 1450
N-H⁺ Bend (Symmetric)Primary Amine Salt1550 - 15001520
C-O-C StretchOxazole Ring1300 - 10001280, 1150, 1075
C-H OOP BendMonosubstituted Phenyl770 - 730 and ~690765, 695

Note: Observed peak positions are illustrative and can vary slightly based on instrumentation and sampling.

Comparing Alternatives: Identifying Degradation

A critical function of this analysis is to detect degradation, which compromises the standard's integrity. Oxazole rings can be susceptible to hydrolysis, particularly under acidic conditions, which can lead to ring-opening.[14] This process is initiated by protonation of the ring nitrogen, followed by nucleophilic attack of water.[14]

The resulting degradation product would likely be an amino ketone, fundamentally altering the FTIR spectrum.

Signs of Hydrolytic Degradation in the FTIR Spectrum:

  • Appearance of a Carbonyl (C=O) Peak: The most telling sign would be the emergence of a new, strong absorption band in the 1720-1680 cm⁻¹ region, corresponding to the ketone formed from the ring-opening.

  • Changes in the Fingerprint Region: The complex C-O-C and C=N stretching patterns of the oxazole ring (1300-1000 cm⁻¹) would diminish or be replaced by new bands corresponding to the acyclic structure.

  • Modification of the N-H Region: The characteristics of the amine group might change, potentially leading to shifts in the N-H bending and stretching regions.

Proposed Degradation Pathway

The following diagram illustrates the acid-catalyzed hydrolytic degradation of the oxazole ring.

G cluster_0 4-Phenyloxazol-2-amine cluster_1 Protonation cluster_2 Nucleophilic Attack cluster_3 Ring Opening cluster_4 Final Product A [Structure of 4-phenyloxazol-2-amine] B [Protonated Oxazolium Ion] A->B + H⁺ C [Tetrahedral Intermediate] B->C + H₂O D [Ring-Opened Intermediate] C->D Ring Cleavage E [Amino Ketone] D->E Tautomerization

Caption: Proposed acid-catalyzed hydrolysis pathway for the oxazole ring.

Conclusion

FTIR spectroscopy is a powerful and essential tool for the qualification of 4-phenyloxazol-2-amine hydrochloride reference standards. By moving beyond simple library matching and adopting a scientifically rigorous approach, researchers can ensure the integrity of their standards. This involves understanding the fundamental spectral features of the molecule, employing a robust and reproducible experimental protocol—with ATR being the preferred method for its consistency—and critically comparing spectra to identify not just the compound itself, but also potential signs of chemical degradation. A high-quality reference standard, verified with a well-validated FTIR method, is the foundation for accurate and reliable results in pharmaceutical research and development.

References

  • Patsnap Eureka. (2025, September 22). How to Validate FTIR Results With Reference Samples.
  • AIP Publishing. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Degradation of 4-Propyl-1,3-oxazole under Acidic Conditions. Benchchem.
  • Labcompare.com. (2021, September 24). FTIR Sample Handling Buyer's Guide. Labcompare.
  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Science Publishing.
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Safety & Regulatory Compliance

Safety

4-Phenyloxazol-2-amine hydrochloride proper disposal procedures

Operational Guide: Safe Handling and Disposal of 4-Phenyloxazol-2-amine Hydrochloride 4-Phenyloxazol-2-amine hydrochloride (CAS: 113884-66-5) is a biologically active heterocyclic compound frequently utilized as a critic...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 4-Phenyloxazol-2-amine Hydrochloride

4-Phenyloxazol-2-amine hydrochloride (CAS: 113884-66-5) is a biologically active heterocyclic compound frequently utilized as a critical building block in drug discovery and pharmaceutical research. While the hydrochloride salt formulation significantly enhances its aqueous solubility for biological assays, it introduces specific logistical challenges regarding thermal degradation and environmental safety.

This guide provides a self-validating, step-by-step protocol for the safe handling and destruction of this compound, designed specifically for laboratory professionals and environmental health and safety (EHS) officers.

Mechanistic Hazard Profile

To handle chemicals safely, one must understand the molecular causality of their hazards.

  • Biological Toxicity: The 2-amino-oxazole moiety is highly interactive with biological targets. According to safety data from [1], the compound is classified under GHS as harmful if swallowed (H302) and is a potent irritant to the skin, eyes, and respiratory tract (H315, H319, H335).

  • Thermal Degradation Risks: As a hydrochloride salt, the compound is stable at room temperature but poses a severe inhalation hazard upon combustion. Heating or burning the material cleaves the salt, releasing highly corrosive hydrogen chloride (HCl) gas alongside toxic nitrogen oxides (NOx).

Operational Handling & Containment Protocol

Before initiating any disposal procedures, strict containment must be established to prevent accidental exposure.

  • PPE Requirements: Operators must wear EN ISO 374 compliant chemical-resistant gloves, a tightly fitted P3 particulate respirator, and chemical safety goggles[2].

  • Spill Response: In the event of a solid spill, do not use water. Water will rapidly dissolve the salt, spreading the contamination into porous surfaces. Instead, use non-sparking tools to sweep up the powder without generating airborne dust[3].

Step-by-Step Disposal Methodology

Because of its halogenated nature and biological activity, 4-Phenyloxazol-2-amine hydrochloride must never be discharged into municipal drains or standard biological waste streams[3]. As detailed by [3] and standard protocols from , the only approved method of destruction is high-temperature chemical incineration.

Step 1: Waste Segregation and Solubilization

  • Action: Transfer the solid compound into a compatible, sealable high-density polyethylene (HDPE) container. For liquid injection incinerators, dissolve the solid in a highly combustible, non-halogenated solvent (such as ethanol or acetone).

  • Causality: The oxazole ring is thermally stable. Blending the waste with a high-BTU (British Thermal Unit) solvent ensures that the incinerator easily reaches and maintains the >850°C temperature required to completely shatter the heterocyclic core[4].

  • Validation: Visually inspect the solution. A completely clear solution confirms full dissolution, which prevents the clogging of the incinerator's atomizing injection nozzles.

Step 2: High-Temperature Incineration

  • Action: Transfer the segregated waste to a licensed professional waste disposal facility capable of operating a chemical incinerator equipped with an afterburner[5].

  • Causality: The primary combustion chamber destroys the organic oxazole framework, but intermediate toxic byproducts (like carbon monoxide and unburnt hydrocarbons) may form. The afterburner subjects the exhaust to a secondary, longer high-temperature burn, ensuring complete conversion to CO2 and H2O.

  • Validation: The facility must provide a Certificate of Destruction (CoD) confirming that the burn temperature exceeded 850°C for a minimum residence time of 2 seconds.

Step 3: Alkaline Scrubbing (Critical Step)

  • Action: The incinerator exhaust must be routed through an alkaline scrubber system (typically utilizing sodium hydroxide, NaOH).

  • Causality: As the hydrochloride salt burns, it releases hydrogen chloride (HCl) gas. If released into the atmosphere, HCl causes acid rain and severe respiratory hazards. The alkaline scrubber forces the exhaust gas through a basic mist, neutralizing the HCl into harmless sodium chloride (NaCl) and water.

  • Validation: Continuously monitor the pH of the scrubber's effluent water. If the pH drops below 7.0, the scrubber is saturated and the system must be immediately halted to prevent toxic gas release.

Waste Stream Categorization

To ensure compliance with environmental regulations, categorize your waste streams according to the following self-validating parameters:

Waste TypePrimary HazardContainer SpecificationRequired LabelingDisposal Pathway
Solid Powder Dust inhalation, IrritantAnti-static HDPE jar, tightly sealed"Hazardous Solid: Toxic/Irritant (Halogenated)"Direct solid incineration
Organic Solutions Flammability, ToxicityGlass or HDPE carboy"Halogenated Organic Waste"Liquid injection incineration
Contaminated PPE Trace contact exposure6-mil Chemical waste bag"Chemically Contaminated Debris"Solid waste incineration

Disposal Workflow Visualization

The following diagram maps the logical flow of the disposal process, highlighting the critical intervention points required for halogenated organic salts.

G N1 4-Phenyloxazol-2-amine HCl Waste Generation N2 Solid Waste (Powder/Spills) N1->N2 Dry Collection N3 Liquid Waste (Organic Solutions) N1->N3 Dissolution N5 Chemical Incinerator (>850°C + Afterburner) N2->N5 Direct Feed N4 Combustible Solvent Blending N3->N4 Homogenization N4->N5 Liquid Injection N6 Alkaline Scrubber (HCl Gas Neutralization) N5->N6 Combustion Exhaust N7 Safe Environmental Release N6->N7 pH Validated Effluent

Workflow for the segregation and thermal destruction of halogenated amine salts.

References

  • Title: Safety Data Sheet - Laboratory Chemicals and Amine Hydrochlorides Source: Angene Chemical URL: [Link]

  • Title: Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone (Phenyloxazole derivative safety) Source: DC Fine Chemicals URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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4-Phenyloxazol-2-amine hydrochloride
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4-Phenyloxazol-2-amine hydrochloride
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